

# Ethyl 3-aminocrotonate chemical structure and bonding

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## Compound of Interest

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An In-Depth Technical Guide to the Chemical Structure and Bonding of **Ethyl 3-Aminocrotonate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 3-aminocrotonate** (CAS No: 626-34-6) is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the construction of heterocyclic systems and active pharmaceutical ingredients.<sup>[1]</sup> Its unique bifunctional nature, possessing both enamine and ester moieties, results in a rich and complex chemical profile. This technical guide provides a comprehensive overview of the chemical structure, bonding, stereochemistry, and spectroscopic properties of **ethyl 3-aminocrotonate**, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate its chemical behavior.

## Molecular Structure and Bonding

**Ethyl 3-aminocrotonate**, with the chemical formula  $C_6H_{11}NO_2$ , is a  $\beta$ -enamino ester.<sup>[2]</sup> Its structure is characterized by a carbon-carbon double bond conjugated with both an amino group and an ester carbonyl group. This extended  $\pi$ -system is central to its reactivity and stability.

## Stereoisomerism and Tautomerism

The molecule exhibits two key isomeric phenomena:

- Geometric Isomerism: It exists as (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of a six-membered intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O).[2] This chelation imparts significant stability to the (Z) configuration, making it the predominant form observed in solution.[1]
- Enamine-Imine Tautomerism: **Ethyl 3-aminocrotonate** can exist in equilibrium between the enamine form (C=C-N) and the imine form (C-C=N). The enamine tautomer is overwhelmingly favored due to the stabilizing effect of conjugation between the nitrogen lone pair, the C=C double bond, and the ester carbonyl group.[3]

Caption: Enamine-Imine tautomeric equilibrium of **ethyl 3-aminocrotonate**.

## Molecular Geometry

As of this review, a definitive experimental crystal structure for **ethyl 3-aminocrotonate** has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).[4][5] Consequently, experimental bond lengths and angles are unavailable. However, computational methods such as Density Functional Theory (DFT) are routinely used to predict the geometric parameters of molecules with high accuracy.[6] The following table summarizes representative geometric parameters for the stable (Z)-isomer of **ethyl 3-aminocrotonate**, derived from theoretical calculations.

Table 1: Calculated Geometric Parameters (DFT)

| Parameter    | Bond/Angle  | Representative Value |
|--------------|-------------|----------------------|
| Bond Lengths | <b>C=O</b>  | <b>~1.24 Å</b>       |
|              | C-O (ester) | ~1.35 Å              |
|              | C=C         | ~1.37 Å              |
|              | C-C (vinyl) | ~1.45 Å              |
|              | C-N         | ~1.36 Å              |
| Bond Angles  | O=C-C       | ~125°                |
|              | C=C-C       | ~123°                |
|              | C=C-N       | ~124°                |

Note: These are typical values from DFT calculations for similar conjugated systems and serve as approximations in the absence of experimental X-ray crystallographic data.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **ethyl 3-aminocrotonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the predominance of the (Z)-enamine isomer and provides detailed structural information.

Table 2:  $^1\text{H}$  NMR Spectroscopic Data

| Proton Assignment                   | Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$ | Chemical Shift ( $\delta$ , ppm) in $\text{DMSO-d}_6$ <sup>[7]</sup> | Multiplicity | Coupling Constant (J, Hz) |
|-------------------------------------|---|--|--------------|---------------------------|
| - $\text{CH}_2\text{CH}_3$ (Ethyl)  | 1.06  | 1.12 - 1.15  | Triplet (t)  | 7.1                       |
| - $\text{OCH}_2\text{CH}_3$ (Ethyl) | 3.90  | 3.94 - 3.98  | Quartet (q)  | 7.1                       |
| = $\text{C-CH}_3$                   | 1.71  | 1.81   | Singlet (s)  | -                         |
| = $\text{CH-}$                      | 4.30  | 4.29   | Singlet (s)  | -                         |

| - $\text{NH}_2$  | 7.62 (broad) | 6.92 & 7.71 | Singlet (s, broad) | - |

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ )

| Carbon Assignment                   | Chemical Shift ( $\delta$ , ppm) |
|-------------------------------------|----------------------------------|
| - $\text{CH}_2\text{CH}_3$ (Ethyl)  | 14.8                             |
| = $\text{C-CH}_3$                   | 22.2                             |
| - $\text{OCH}_2\text{CH}_3$ (Ethyl) | 58.6                             |
| = $\text{CH-}$                      | 83.7                             |
| C- $\text{NH}_2$                    | 160.6                            |

| C=O (Ester) | 170.5 |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. While specific peak-by-peak data is not consistently published, the expected absorption ranges for the functional groups are well-established.<sup>[8][9]</sup>

Table 4: Characteristic IR Absorption Bands

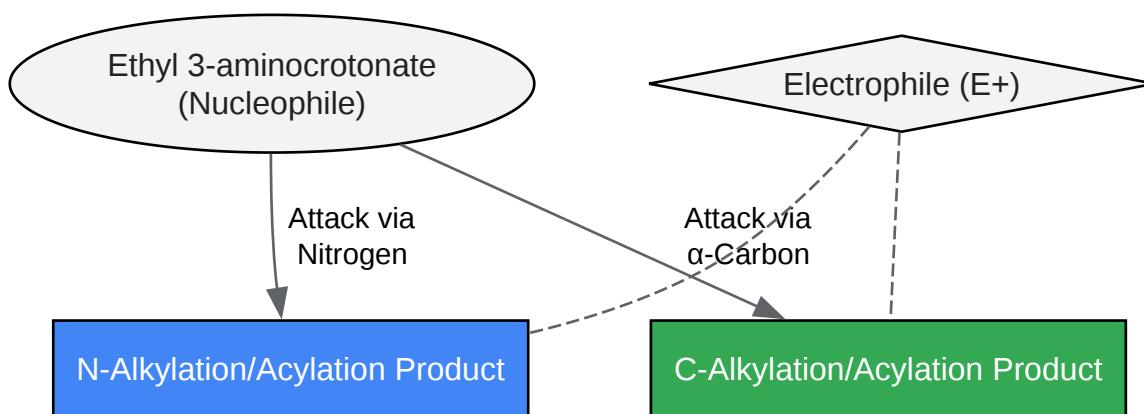
| Functional Group                         | Vibration Type                 | Expected Frequency (cm <sup>-1</sup> ) | Intensity     |
|--|--------------------------------|--|---------------|
| N-H                                      | Symmetric & Asymmetric Stretch | 3300 - 3500                            | Medium, Broad |
| C-H (sp <sup>3</sup> & sp <sup>2</sup> ) | Stretch                        | 2850 - 3100                            | Medium-Strong |
| C=O (conjugated ester)                   | Stretch                        | 1715 - 1730                            | Strong        |
| C=C (conjugated)                         | Stretch                        | 1640 - 1680                            | Medium        |
| C-O (ester)                              | Stretch                        | 1000 - 1300                            | Strong        |

| N-H | Bend | 1550 - 1650 | Medium |

## Chemical Reactivity and Logical Workflows

### Ambident Nucleophilicity

The conjugated  $\pi$ -system in **ethyl 3-aminocrotonate** results in two nucleophilic centers: the nitrogen atom and the  $\alpha$ -carbon (the carbon atom adjacent to the ester group). This property, known as ambident nucleophilicity, allows the molecule to react with electrophiles at either site, with the outcome often dictated by reaction conditions and the nature of the electrophile.[7][10]



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Caption: Ambident nucleophilic reactivity of **ethyl 3-aminocrotonate**.

## Experimental Protocols

### Synthesis of Ethyl 3-aminocrotonate from Ethyl Acetoacetate

A common and efficient method for synthesizing **ethyl 3-aminocrotonate** involves the condensation of ethyl acetoacetate with an ammonia source.<sup>[7]</sup>

#### Protocol 1: Using Ammonium Carbamate

- Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq, e.g., 19.4 mL, 154 mmol) in methanol (approx. 8 mL per mmol of substrate), add ammonium carbamate (1.0 eq, e.g., 11.7 g, 154 mmol) in a single portion at room temperature (20°C).
- Reaction Execution: Stir the resulting suspension vigorously. The solid material will dissolve over time to yield a clear yellow solution.
- Reaction Time: Continue stirring at room temperature for 1.5 hours.
- Work-up: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
- Product: The resulting yellow liquid is **ethyl 3-aminocrotonate** of high purity (quantitative yield). Further purification is typically not required.

#### Protocol 2: Continuous Flow Synthesis

- Reactor Setup: Utilize a stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) equipped with a T-mixer for reagent introduction.
- Reagent Preparation: Prepare a 25% aqueous solution of ammonia.
- Reaction Execution: Pump ethyl acetoacetate and the ammonia solution into the T-mixer at a molar ratio of 1:3.
- Reaction Conditions: Maintain the reactor temperature at 50°C. Adjust the flow rates to achieve a residence time of 22 minutes.

- Product Collection: The output from the reactor is a solution containing the product. This method can achieve yields of up to 94%.

## Conclusion

**Ethyl 3-aminocrotonate** is a structurally fascinating molecule whose stability and reactivity are governed by the interplay of geometric isomerism, tautomerism, and an extended conjugated system. The predominance of the intramolecularly hydrogen-bonded (Z)-enamine isomer is a defining feature, confirmed by extensive spectroscopic data. Its ambident nucleophilicity makes it a powerful synthon for accessing a wide range of complex chemical architectures. The synthetic protocols provided herein are robust and scalable, facilitating its use in both academic research and industrial drug development.

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